molecular formula C18H16ClNO3S B12581834 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-56-9

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12581834
CAS No.: 646514-56-9
M. Wt: 361.8 g/mol
InChI Key: DNEDPPSLQNDMAL-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfinyl chloride with 2,5-dimethylindole in the presence of a base to form the sulfinyl-indole intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The indole moiety can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzenesulfinyl)acetic acid: Similar structure but lacks the indole moiety.

    2,5-Dimethylindole derivatives: Similar indole structure but different substituents.

    4-Chlorophenyl derivatives: Similar chlorophenyl group but different functional groups.

Uniqueness

2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid is unique due to the combination of the chlorophenyl, sulfinyl, and indole moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

646514-56-9

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO3S/c1-11-3-8-16-15(9-11)18(12(2)20(16)10-17(21)22)24(23)14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

DNEDPPSLQNDMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)C3=CC=C(C=C3)Cl)C)CC(=O)O

Origin of Product

United States

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